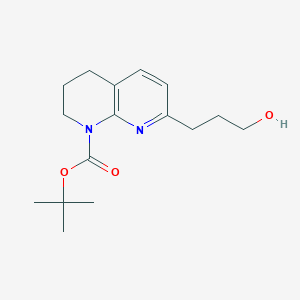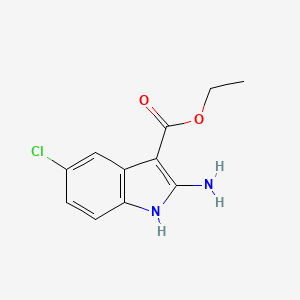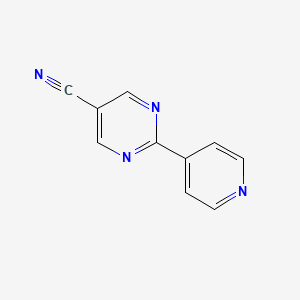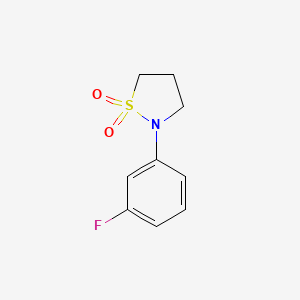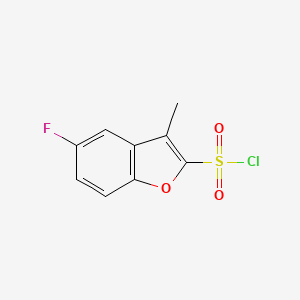![molecular formula C17H22N2O4 B1445662 1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid CAS No. 1376288-62-8](/img/structure/B1445662.png)
1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid
Vue d'ensemble
Description
The compound “1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid” is a complex organic molecule. It contains a tert-butoxycarbonyl (BOC) group, which is a common protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of such compounds often involves the use of a BOC group for protection of amines . For example, amine-protected, difunctional reagents have been employed in the synthesis of phosphatidyl ethanolamines and ornithine . A yield of 95% was reported in a related synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The BOC group is a key feature, used as a protecting group for amines in organic synthesis . The compound also contains an indole group and a carboxylic acid group.Chemical Reactions Analysis
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Applications De Recherche Scientifique
Fluorescent Amino Acid Derivatives Synthesis
A new, highly fluorescent amino acid derivative was synthesized using simple and generally available substrates, including 3-nitro-L-tyrosine and 1H-indole-3-carbaldehyde. This compound, identified as N-[(tert-butoxy)carbonyl]-3-[2-(1H-indol-3-yl)benzoxazol-5-yl]-L-alanine methyl ester, demonstrates high fluorescence quantum yield, illustrating a novel approach for creating amino acid derivatives with desired photophysical properties (Guzow, Szabelski, Malicka, & Wiczk, 2001).
Conformationally Constrained Tryptophan Derivatives
Research focused on the synthesis of conformationally constrained tryptophan analogues, including methyl 1,3,4,5-tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]-1H-cyclo-oct[cd]indole-4-carboxylate. These derivatives are used for peptide/peptoid conformation elucidation studies, featuring a ring that bridges the α-carbon and the 4-position of the indole ring, limiting side chain conformational flexibility (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
Synthesis of Deaza-Analogues of Marine Alkaloid Topsentin
A series of substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates were synthesized. This research contributes to the development of deaza-analogues of the bis-indole alkaloid topsentin, demonstrating potential applications in cancer research (Carbone, Spanò, Parrino, Ciancimino, Attanasi, & Favi, 2013).
C-Alkylation of Peptides with Aminomalonate
Research into C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues has been conducted. This includes N-Acetyl-, N-(tert-butoxy)carbonyl-, and N-(benzyloxy)carbonyl-protected peptides. The study provides insights into the modification of peptide backbones, crucial for advancing peptide chemistry (Matt & Seebach, 1998).
Preparation of 2-Amido Substituted Furan
Research into the preparation and Diels-Alder reaction of a 2-amido substituted furan, specifically tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, reveals applications in organic synthesis, showcasing the versatility of indole derivatives in complex chemical reactions (Padwa, Brodney, & Lynch, 2003).
Enantioselective Synthesis of Amino Acids
Enantioselective synthesis of mesityl-substituted amino acids demonstrates the chemical versatility of indole derivatives. These studies contribute to the understanding of stereoselectivity in organic synthesis, which is fundamental in developing pharmaceuticals and other biologically active compounds (Medina, Moyano, Pericàs, & Riera, 2000).
Synthesis of Spiro[indole-3,4′-piperidin]-2-ones
Research into the synthesis of spiro[indole-3,4′-piperidin]-2-ones from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid and 2-bromoaniline. This study is significant in the development of complex heterocyclic compounds, which have wide-ranging applications in pharmaceuticals and material science (Freund & Mederski, 2000).
Propriétés
IUPAC Name |
1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]indole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)18-8-4-9-19-10-7-12-11-13(15(20)21)5-6-14(12)19/h5-7,10-11H,4,8-9H2,1-3H3,(H,18,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXZCVQQJUQKNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN1C=CC2=C1C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



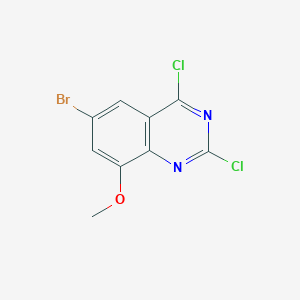
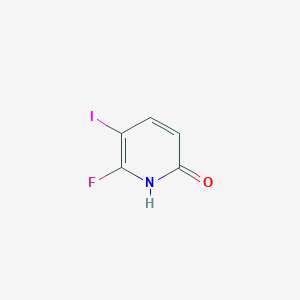
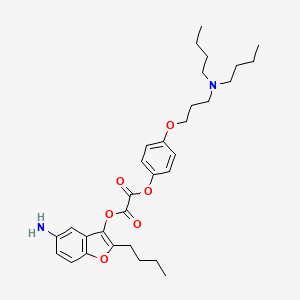
![4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1445587.png)
![tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B1445589.png)
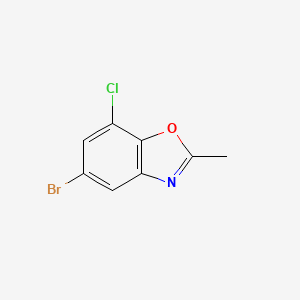
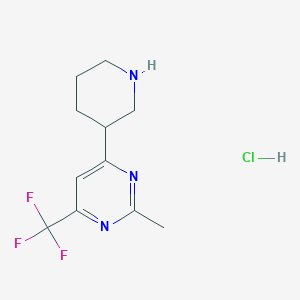
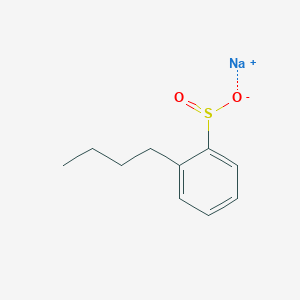
![[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride](/img/structure/B1445597.png)
